molecular formula C8H10ClN5 B13955403 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine CAS No. 32186-94-0

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine

Cat. No.: B13955403
CAS No.: 32186-94-0
M. Wt: 211.65 g/mol
InChI Key: ZBRXWGUFGVKAQR-UHFFFAOYSA-N
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Description

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine is a chemical compound with the molecular formula C8H11ClN5. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine typically involves the chlorination of N,N,9-trimethyl-9H-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the purine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine is unique due to the presence of both the chlorine atom and the N,N,9-trimethyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

32186-94-0

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

2-chloro-N,N,9-trimethylpurin-6-amine

InChI

InChI=1S/C8H10ClN5/c1-13(2)6-5-7(12-8(9)11-6)14(3)4-10-5/h4H,1-3H3

InChI Key

ZBRXWGUFGVKAQR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2N(C)C)Cl

Origin of Product

United States

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